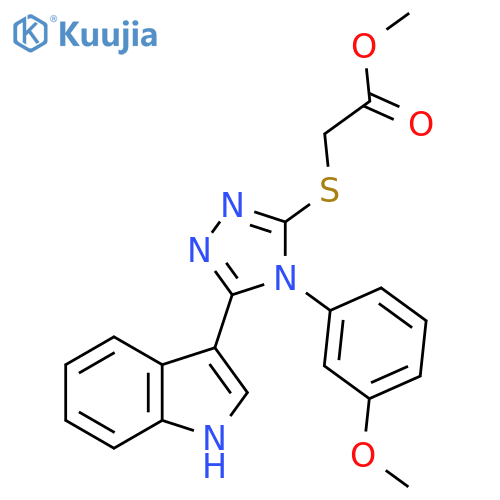

Cas no 852145-55-2 (methyl 2-{5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate)

methyl 2-{5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

- F0653-0456

- methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

- 852145-55-2

- AB00684818-01

- methyl 2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

- AKOS024592395

- methyl 2-{5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate

-

- インチ: 1S/C20H18N4O3S/c1-26-14-7-5-6-13(10-14)24-19(22-23-20(24)28-12-18(25)27-2)16-11-21-17-9-4-3-8-15(16)17/h3-11,21H,12H2,1-2H3

- InChIKey: CEPKGCCMJMGKKO-UHFFFAOYSA-N

- ほほえんだ: S(CC(=O)OC)C1=NN=C(C2=CNC3C=CC=CC2=3)N1C1C=CC=C(C=1)OC

計算された属性

- せいみつぶんしりょう: 394.10996162g/mol

- どういたいしつりょう: 394.10996162g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 28

- 回転可能化学結合数: 7

- 複雑さ: 540

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 107Ų

methyl 2-{5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0653-0456-75mg |

methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate |

852145-55-2 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0653-0456-5μmol |

methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate |

852145-55-2 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0653-0456-5mg |

methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate |

852145-55-2 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0653-0456-30mg |

methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate |

852145-55-2 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0653-0456-20mg |

methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate |

852145-55-2 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0653-0456-1mg |

methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate |

852145-55-2 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0653-0456-50mg |

methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate |

852145-55-2 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0653-0456-20μmol |

methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate |

852145-55-2 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0653-0456-2μmol |

methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate |

852145-55-2 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0653-0456-10μmol |

methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate |

852145-55-2 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

methyl 2-{5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate 関連文献

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

methyl 2-{5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetateに関する追加情報

Introduction to Methyl 2-{5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate (CAS No. 852145-55-2)

Methyl 2-{5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 852145-55-2, belongs to a class of molecules that exhibit intriguing biological activities, making it a subject of intense study for potential therapeutic applications. The structural complexity of this molecule, characterized by its intricate arrangement of functional groups, positions it as a promising candidate for further exploration in drug discovery.

The molecular structure of Methyl 2-{5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate is composed of several key components that contribute to its unique properties. The presence of an indole moiety (1H-indol-3-yl) at the 5-position of the triazole ring is particularly noteworthy. Indole derivatives are well-documented for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of this group into the molecular framework suggests that the compound may exhibit similar effects, although this remains to be fully elucidated through further research.

Additionally, the molecule features a 3-methoxyphenyl group at the 4-position of the triazole ring. This aromatic ring system is known for its ability to enhance binding affinity and metabolic stability in drug molecules. The methoxy substituent further modulates the electronic properties of the phenyl ring, potentially influencing the compound's interactions with biological targets. The combination of these structural elements contributes to the compound's overall pharmacological profile and makes it a compelling subject for investigation.

The sulfanyl group (-S-) attached to the triazole ring introduces another layer of complexity to the molecule. Sulfanyl-containing compounds are often associated with enhanced bioavailability and improved pharmacokinetic properties. This functional group may play a crucial role in modulating the compound's interactions with biological receptors and enzymes, thereby influencing its therapeutic efficacy.

In recent years, there has been growing interest in exploring novel heterocyclic compounds for their potential applications in medicine. Heterocyclic structures, such as those found in Methyl 2-{5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate, are known for their ability to mimic natural products and exhibit a wide range of biological activities. The triazole ring itself is a well-studied pharmacophore that has been incorporated into numerous drug candidates due to its stability and versatility in forming hydrogen bonds with biological targets.

One of the most exciting aspects of this compound is its potential as a lead molecule for drug development. The unique combination of functional groups within its structure suggests that it may interact with multiple targets simultaneously, leading to synergistic effects that could enhance therapeutic outcomes. For instance, studies have shown that indole derivatives can modulate inflammatory pathways by inhibiting key enzymes such as COX and LOX. Similarly, triazole-based compounds have been reported to exhibit antifungal and antiviral properties. The sulfanyl group may further contribute to these effects by enhancing binding interactions with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before conducting expensive experimental assays. Molecular docking studies have been particularly useful in identifying potential binding modes between Methyl 2-{5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate and various protein targets. These studies have revealed promising interactions with enzymes involved in cancer metabolism and inflammatory responses, suggesting potential therapeutic applications in oncology and immunology.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of reaction conditions to ensure high yield and purity. Researchers have employed advanced techniques such as palladium-catalyzed cross-coupling reactions to construct the complex triazole ring system efficiently. The introduction of the indole and methoxyphenyl moieties required precise control over reaction parameters to avoid unwanted side products.

In conclusion, Methyl 2-{5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate (CAS No. 852145-55-2) is a structurally complex and biologically potent compound with significant potential for therapeutic applications. Its unique combination of functional groups positions it as an attractive candidate for further exploration in drug discovery efforts aimed at addressing various diseases. As research continues to uncover new insights into its pharmacological properties, this compound is poised to make meaningful contributions to medicinal chemistry and clinical therapeutics.

852145-55-2 (methyl 2-{5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate) 関連製品

- 141484-09-5(3-Cyclohexen-1-amine, 4-methyl-, (R)-)

- 1804863-58-8(2-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-5-nitropyridine)

- 1448064-89-8(N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamide)

- 1422057-40-6(3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione)

- 159407-19-9(Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside)

- 1706463-02-6(2-chloro-1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one)

- 1392429-93-4(2-chloro-4-fluoro-3-iodoaniline)

- 49776-82-1(6-Heptenyl Isothiocyanate)

- 2228884-77-1(3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid)

- 1803676-23-4(3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid)